(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid
Description
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes bromine atoms, a ketone group, and a triethoxy-substituted phenyl ring. This compound is of interest in various fields of research due to its potential chemical reactivity and applications.
Properties
IUPAC Name |
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2O6/c1-4-22-10-8-12(24-6-3)11(23-5-2)7-9(10)15(19)13(17)14(18)16(20)21/h7-8H,4-6H2,1-3H3,(H,20,21)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWKERGSBLUNE-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)C(=C(C(=O)O)Br)Br)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)/C(=C(/C(=O)O)\Br)/Br)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research may explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid exerts its effects depends on its interactions with molecular targets. The bromine atoms and the ketone group may play crucial roles in its reactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways involved would require detailed studies, including computational modeling and experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a methoxy-substituted phenyl ring, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its triethoxy-substituted phenyl ring and the presence of two bromine atoms make it particularly interesting for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
